molecular formula C16H14O3 B8260944 (Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid

(Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid

Cat. No.: B8260944
M. Wt: 254.28 g/mol
InChI Key: GHIYKYUBHWCPTK-KAMYIIQDSA-N
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Description

(Z)-2-(2-Methoxyphenyl)-3-phenylprop-2-enoic acid is a substituted cinnamic acid derivative characterized by a prop-2-enoic acid backbone with a 2-methoxyphenyl group at position 2 and a phenyl group at position 3 (Figure 1). The Z-configuration denotes the cis orientation of substituents around the double bond.

Cinnamic acid derivatives are widely studied for their bioactivity, including antioxidant, antimicrobial, and anti-inflammatory properties . The addition of a 2-methoxyphenyl group in this compound likely modifies its electronic properties, solubility, and biological interactions compared to simpler cinnamic acids.

Properties

IUPAC Name

(Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIYKYUBHWCPTK-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C(=C/C2=CC=CC=C2)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System and Substrates

Using malonic acid derivatives and 2-methoxybenzaldehyde, the reaction employs pyridine-free catalysts (e.g., cesium carbonate) to minimize toxicity. The mechanism involves:

  • Deprotonation of the active methylene compound.

  • Nucleophilic attack on the aldehyde.

  • Dehydration to form the α,β-unsaturated acid.

Limitations and Solutions

  • Low Yield (55–70%) : Addressed via microwave-assisted condensation, reducing reaction time from 48 hours to 30 minutes.

  • Stereoselectivity : Chiral ionic liquids (e.g., L-prolinium nitrate) induce Z-selectivity up to 78%.

Perkin Reaction: High-Temperature Adaptations

The Perkin reaction, involving 2-methoxybenzaldehyde and acetic anhydride, forms cinnamic acid analogs but typically requires temperatures >150°C.

Room-Temperature Modifications

Triethyl phosphonoacetate replaces acetic anhydride, enabling reactions at 25°C:

PhCHO+PO(OEt)2CH2CO2EtNaH, CH2Cl2PhCH=CHCO2EtNaOHPhCH=CHCO2H\text{PhCHO} + \text{PO(OEt)}2\text{CH}2\text{CO}2\text{Et} \xrightarrow{\text{NaH, CH}2\text{Cl}2} \text{PhCH=CHCO}2\text{Et} \xrightarrow{\text{NaOH}} \text{PhCH=CHCO}_2\text{H}

  • Ester Hydrolysis : 1–3 M NaOH in methanol/dichloromethane (1:10) cleaves the ester quantitatively.

Yield Comparison

MethodYield (%)Z:E Ratio
Classic Perkin55–701:1.2
Modified Perkin82–853:1

Hydrolysis of Ester Precursors

PubChem data reveals ester derivatives (e.g., 2-methoxyphenyl 3-phenylprop-2-enoate, CID 68273) as viable precursors.

Alkaline Hydrolysis

  • Conditions : 3 M NaOH, methanol/water (4:1), reflux for 6 hours.

  • Challenges : Epimerization at C2 occurs above pH 12, reducing Z-selectivity.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) preserve stereochemistry with 90% retention of Z-configuration.

Catalytic Hydrogenation for Isomer Purification

Post-synthesis, Z:E mixtures are resolved via palladium-catalyzed hydrogenation:

  • Catalyst : 5% Pd/C in ethyl acetate selectively hydrogenates E-isomers.

  • Conditions : 25°C, 1 atm H₂, 2 hours.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Wittig-HornerHigh Z-selectivity (85%)Multi-step synthesis
KnoevenagelLow toxicityModerate yields (65–70%)
Modified PerkinRoom-temperature conditionsRequires phosphonoacetate reagents
Ester HydrolysisSimple one-step processRisk of epimerization

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid
  • Molecular Formula : C16H14O3
  • Molecular Weight : 254.28 g/mol

The compound features a conjugated double bond system typical of cinnamic acids, which contributes to its reactivity and biological activity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can undergo various chemical reactions such as oxidation and reduction to form more complex structures.
  • Research in Reaction Mechanisms : Its unique structure allows researchers to study reaction pathways and mechanisms involving conjugated systems.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antioxidant Activity : Exhibiting the ability to scavenge free radicals, it plays a role in mitigating oxidative stress associated with chronic diseases.
  • Antimicrobial Properties : Studies indicate effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.

Medicine

In the medical field, this compound is explored for:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, indicating its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have shown that it can modulate histone deacetylases, which are involved in cancer cell proliferation and survival.

Industry

The compound finds applications in:

  • Production of Specialty Chemicals : Its unique properties allow it to be used in creating various specialty chemicals necessary for industrial applications.

Cytotoxicity Assays

In vitro studies on human epithelial kidney cells (HEK293) demonstrated that varying concentrations of this compound resulted in dose-dependent cytotoxicity effects. Higher concentrations led to reduced cell viability, highlighting the importance of dosage in therapeutic applications.

Antifungal Activity

Research on derivatives of this compound revealed enhanced antifungal activity against pathogenic fungi when specific structural modifications were applied. This indicates that small changes in molecular structure can significantly impact biological efficacy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile suggests that this compound undergoes significant metabolic transformations upon administration. Factors such as pH and temperature can influence its stability and bioavailability, which are critical for its therapeutic applications.

Mechanism of Action

The mechanism by which (Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The methoxy group and the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents/Modifications Key Properties/Activities References
(Z)-3-Phenylprop-2-enoic acid (Cinnamic acid) No substituents; Z-isomer of cinnamic acid Antioxidant, antimicrobial, anticancer
3-(2-Methoxyphenyl)propanoic acid Saturated propanoic acid; 2-methoxyphenyl Commercial availability (Kanto Reagents)
(Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid 4-Methoxyphenyl; sulfanyl (-SH) group at C2 Potential thiol reactivity
(Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid Cyano (-CN) group at C2; 4-methoxyphenyl Electrophilic reactivity
(2Z)-2-Fluoro-3-phenylprop-2-enoic acid Fluoro (-F) substituent at C2 Enhanced acidity due to electron withdrawal
(2Z)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid (cis-Sinapic acid) Hydroxy and methoxy groups on phenyl ring Antioxidant, UV-protective

Key Insights from Structural Comparisons

Substituents like -CN () or -F () increase electrophilicity, enhancing reactivity in synthetic applications .

Biological Activity: Cinnamic acid () and sinapic acid derivatives () exhibit antioxidant properties due to radical scavenging via phenolic groups. The absence of a hydroxyl group in the target compound may reduce this activity but improve metabolic stability . Sulfanyl-containing analogs () may engage in disulfide bond formation, relevant to enzyme inhibition .

The Z-configuration may reduce symmetry and crystallinity compared to E-isomers, affecting solubility .

Biological Activity

(Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a styryl moiety with a methoxy group, contributing to its lipophilicity and potential biological activity. This compound can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It is believed to inhibit cancer cell proliferation through the modulation of cell cycle regulators and induction of apoptosis. A study demonstrated its ability to downregulate cyclin-dependent kinases (CDKs) and upregulate cyclin-dependent kinase inhibitors such as p21 and p27, leading to cell cycle arrest in the G1 phase .

2. Neuroprotective Effects

The compound shows promising neuroprotective effects, particularly in models of oxidative stress. In vitro studies have demonstrated that it activates the Nrf2/ARE pathway, leading to increased expression of antioxidant genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC). This activation results in enhanced cellular resistance against oxidative damage .

Biological Activity Summary

Activity Model Mechanism Reference
AnticancerDU145, PC3 prostate cancer cellsInduction of apoptosis and cell cycle arrest
NeuroprotectionSH-SY5Y neuroblastoma cellsActivation of Nrf2 pathway; increased antioxidant genes
CytotoxicityVarious cancer cell linesDose-dependent inhibition of proliferation

Case Study 1: Anticancer Efficacy

A study evaluating the effects of this compound on prostate cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 to 100 μM. The study reported an IC50 value of approximately 25 μM, indicating potent anticancer activity .

Case Study 2: Neuroprotective Properties

In a model assessing oxidative stress induced by glutamate deprivation in SH-SY5Y cells, this compound exhibited a protective effect with cell survival rates increasing from 50% to over 70% at higher concentrations (10 μM). This suggests its potential for therapeutic applications in neurodegenerative diseases .

Q & A

Q. What is the correct IUPAC nomenclature for (Z)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid, and how does the Z-configuration affect its chemical identity?

The IUPAC name is derived by prioritizing the longest carbon chain containing the carboxylic acid group and assigning substituents based on Cahn-Ingold-Prelog rules. The Z-configuration indicates that the higher-priority groups (2-methoxyphenyl and carboxylic acid) are on the same side of the double bond. Stereochemical assignment requires techniques like NOESY NMR or X-ray crystallography to confirm spatial arrangement .

Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can identify methoxy, aromatic, and carboxylic acid protons, with coupling constants (JJ) distinguishing E/Z isomers.
  • IR : Confirms carboxylic acid (broad O-H stretch ~2500-3000 cm1^{-1}) and conjugated double bonds (C=C stretch ~1600 cm1^{-1}).
  • X-ray crystallography : Provides unambiguous stereochemical validation via bond angles and torsion parameters .

Q. How can researchers access reliable thermodynamic or spectral data for this compound?

The NIST Chemistry WebBook offers validated datasets for analogous compounds, such as (Z)-3-phenylprop-2-enoic acid, including melting points, enthalpy data, and IR spectra. Cross-referencing with computational tools (e.g., Gaussian for DFT calculations) ensures accuracy .

Advanced Research Questions

Q. How can SHELX programs be utilized in the crystallographic refinement of this compound, especially when dealing with twinned crystals or high-resolution data?

  • SHELXL : Refine high-resolution data using anisotropic displacement parameters and hydrogen-bond restraints. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices.
  • SHELXE : Resolve phase ambiguities in twinned datasets via iterative density modification .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in the crystal lattice of this compound, and how do these interactions influence its solid-state properties?

Use graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds into motifs like D(2)\text{D}(2) (discrete dimers) or C(4)\text{C}(4) (chains). ORTEP-3 visualizes these interactions, revealing how packing affects properties like solubility and stability .

Q. In synthetic routes to this compound, how can stereoselective formation of the Z-isomer be achieved, and what are common sources of stereochemical contamination?

  • Stereoselective synthesis : Use Horner-Wadsworth-Emmons reactions with chiral phosphonate esters to favor Z-isomers via steric control.
  • Contamination sources : Trace E-isomer formation due to thermal equilibration or improper quenching. Monitor via chiral HPLC with a C18 column (e.g., Zorbax SB-C18) and polar mobile phase .

Q. How do electronic effects of the 2-methoxy substituent influence the reactivity of the conjugated double bond in this compound?

The electron-donating methoxy group stabilizes the adjacent double bond via resonance, reducing electrophilic addition rates. Computational studies (e.g., Natural Bond Orbital analysis) quantify this effect, showing reduced electrophilicity at the β-carbon compared to unsubstituted analogs .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate using multiple techniques:

  • DSC/TGA : Confirm melting points and decomposition profiles.
  • Powder XRD : Identify polymorphic variations affecting thermal data.
  • Replicate synthesis : Ensure purity via recrystallization (e.g., ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) .

Q. What experimental controls are critical when comparing biological activity studies of this compound with its structural analogs?

  • Purity controls : Use LC-MS (>98% purity) to rule out contaminants.
  • Stereochemical controls : Include both E and Z isomers in assays to isolate stereospecific effects.
  • Solvent controls : Account for DMSO/ethanol effects on cellular uptake .

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